2-Methoxy-5-(naphthalen-2-YL)nicotinic acid
Übersicht
Beschreibung
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid is a novel organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol This compound is known for its unique structure, which combines a methoxy group, a naphthalene ring, and a nicotinic acid moiety
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through Friedel-Crafts acylation.
Methoxylation: The naphthalene derivative undergoes methoxylation to introduce the methoxy group.
Coupling with Nicotinic Acid: The final step involves coupling the methoxylated naphthalene derivative with nicotinic acid under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the methoxy or naphthalene moieties.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.
Industry: This compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid can be compared with other similar compounds, such as:
2-Methoxy-5-(phenyl)nicotinic acid: This compound has a phenyl group instead of a naphthalene ring. It may exhibit different chemical and biological properties due to the structural difference.
2-Methoxy-5-(benzyl)nicotinic acid: This compound has a benzyl group instead of a naphthalene ring. The presence of the benzyl group may influence its reactivity and applications.
2-Methoxy-5-(pyridyl)nicotinic acid: This compound has a pyridyl group instead of a naphthalene ring.
Biologische Aktivität
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid is a derivative of nicotinic acid characterized by a methoxy group and a naphthalene moiety. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
1. Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of nicotinic acids, including this compound, may exhibit significant anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate nicotinic acetylcholine receptors, which play a role in pain and inflammation pathways.
2. Antitumor Activity
Studies have suggested that this compound could possess antitumor activity, making it a candidate for further pharmacological exploration. The activity may be linked to its structural features that allow interaction with specific biological targets involved in cancer progression.
3. Neuropharmacological Potential
In vitro studies have shown that compounds similar to this compound can influence neurotransmitter release and neuronal excitability. This suggests potential applications in treating neurodegenerative diseases or conditions associated with altered neurotransmission.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the methoxy group and the naphthalene moiety may enhance lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target receptors.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-6-(naphthalen-2-yl)nicotinic acid | Methyl group instead of methoxy | Potentially different biological activity |
5-(Naphthalen-1-yl)-nicotinic acid | Lacks methoxy group | More straightforward interactions with receptors |
2-Ethoxy-5-(phenyl)nicotinic acid | Ethoxy group instead of methoxy | Modifies lipophilicity and receptor interactions |
In Vitro Studies
Various studies have evaluated the in vitro biological activities of nicotinic acid derivatives:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against bacteria and fungi, indicating that modifications in the structure can lead to enhanced biological efficacy .
Antitubercular Activity
Research has demonstrated that certain nicotinic acid derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. For instance, compounds were tested using the microplate Alamar blue assay, revealing minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications in tuberculosis treatment .
Eigenschaften
IUPAC Name |
2-methoxy-5-naphthalen-2-ylpyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-14(10-18-16)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKNHWUUGHZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687672 | |
Record name | 2-Methoxy-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-76-2 | |
Record name | 2-Methoxy-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.